REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[H][H].FC1C(F)=C(C#N)C(F)=C(F)C=1[C:14]#[N:15].FC1C(F)=CC(F)=C(F)C=1C#N>[Pd]>[CH3:2][CH:1]([C:14]#[N:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
stainless steel
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
reaction material
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=C(C(=C1F)C#N)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=C(C(=C1F)C#N)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=C(C=C1F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature 100° C. and catalytic pretreatment
|
Type
|
TEMPERATURE
|
Details
|
The nitrogen atmosphere was maintained
|
Type
|
CUSTOM
|
Details
|
the autoclave sealed as it
|
Type
|
CUSTOM
|
Details
|
held at 175° C
|
Type
|
WAIT
|
Details
|
After 3 hours
|
Duration
|
3 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.4 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |